
2,4,5-Trifluorobenzoyl chloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4,5-Trifluorobenzoyl chloride can be synthesized through the acylation of 2,4,5-trifluorobenzoic acid or 2,4,5-trifluorobenzamide using acylating agents such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) . The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods: In an industrial setting, this compound is produced by reacting 1,2,4-trifluorobenzene with paraformaldehyde in the presence of a chlorinating agent . This method is cost-effective, environmentally friendly, and yields a high-purity product suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 2,4,5-Trifluorobenzoyl chloride primarily undergoes nucleophilic substitution reactions due to the presence of the electron-withdrawing trifluoromethyl groups and the reactive acyl chloride functional group . It can also participate in Friedel-Crafts acylation reactions, forming ketones when reacted with aromatic compounds in the presence of a Lewis acid catalyst .
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols.
Friedel-Crafts Acylation: This reaction requires a Lewis acid catalyst such as aluminum chloride (AlCl3) and is conducted under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Major Products:
Amines: Reaction with amines yields amides.
Alcohols: Reaction with alcohols produces esters.
Scientific Research Applications
Synthesis and Preparation
2,4,5-Trifluorobenzoyl chloride is synthesized through various methods. One notable approach involves the reaction of 1,2,4-trifluorobenzene with paraformaldehyde in the presence of a chlorinating agent. This method has been reported to yield high purity and is economically viable for industrial applications .
Medicinal Chemistry
This compound serves as an important intermediate in the synthesis of pharmaceutical compounds. It has been utilized in the synthesis of fluoroquinolones, a class of antibiotics known for their broad-spectrum activity.
Case Study: Synthesis of Fluoroquinolones
- In a study published in 1999, this compound was used to modify ciprofloxacin derivatives. The introduction of this compound into the synthesis pathway improved the biological activity of the resulting antibiotics .
Organic Synthesis
This compound is also employed as a reagent in various organic reactions due to its electrophilic properties.
Example: Protecting Group-Free Synthesis
- A recent study highlighted its use in a highly regioselective synthesis process where it was reacted with l-(+)-tartrate salt to produce a key intermediate for further chemical transformations .
Data Table: Applications Overview
Mechanism of Action
The mechanism of action of 2,4,5-trifluorobenzoyl chloride involves its reactivity as an acylating agent. The compound reacts with nucleophiles, forming covalent bonds with the nucleophilic sites on the target molecules . This acylation process can modify the chemical and biological properties of the target molecules, influencing their activity and function .
Comparison with Similar Compounds
- 2,3,4,5-Tetrafluorobenzoyl chloride
- 2,4,6-Trifluorobenzoyl chloride
- 2,3,5-Trifluorobenzoyl chloride
Comparison: 2,4,5-Trifluorobenzoyl chloride is unique due to the specific positioning of the fluorine atoms on the benzene ring, which influences its reactivity and the properties of the products formed . Compared to 2,3,4,5-tetrafluorobenzoyl chloride, which has an additional fluorine atom, this compound offers a different electronic environment, affecting its reactivity in nucleophilic substitution and acylation reactions . Similarly, the positional isomers 2,4,6-trifluorobenzoyl chloride and 2,3,5-trifluorobenzoyl chloride exhibit distinct reactivity patterns due to the varying electronic effects of the fluorine atoms .
Biological Activity
2,4,5-Trifluorobenzoyl chloride (CAS Number: 88419-56-1) is a fluorinated aromatic compound that has garnered interest in medicinal chemistry due to its unique properties and potential biological applications. This article explores its synthesis, biological activity, and relevance in pharmaceutical development.
- Molecular Formula : CHClFO
- Molecular Weight : 194.54 g/mol
- Density : 1.5 ± 0.1 g/cm³
- Boiling Point : 173.7 ± 35.0 °C at 760 mmHg
- Flash Point : 58.9 ± 25.9 °C
These properties indicate that this compound is a stable compound under standard laboratory conditions, making it suitable for various synthetic applications.
Synthesis
The synthesis of this compound typically involves the reaction of trifluorobenzene with chlorinating agents in the presence of paraformaldehyde . Recent advancements have highlighted more efficient methods that reduce the number of steps and increase yield, enhancing its utility in pharmaceutical applications .
Antimicrobial Properties
Research has indicated that derivatives of this compound exhibit significant antimicrobial activity. In a study focusing on glycosylated fluoroquinolone antibiotics, compounds synthesized using this chlorinated derivative showed varying degrees of activity against resistant bacterial strains . The incorporation of the trifluorobenzoyl moiety was found to enhance the stability and transport of these compounds within microbial cells.
Pharmaceutical Applications
This compound plays a critical role in the development of new pharmaceuticals. It is utilized as an acylating agent in the synthesis of active pharmaceutical ingredients (APIs), particularly those targeting malaria treatment like MMV693183 . The compound's ability to modify biological molecules enhances their efficacy and stability.
Study on Fluoroquinolone Derivatives
A notable case study involved the synthesis of glycosylated fluoroquinolone derivatives where this compound was employed as a key reagent. The study demonstrated that these derivatives maintained antimicrobial activity while improving solubility and bioavailability compared to their parent compounds .
Synthesis of MMV693183
The synthesis of MMV693183 involved the use of this compound to acylate l-(+)-tartrate salt. This process yielded high purity products with improved overall yields compared to previous methods . Such advancements are crucial for scaling up production for therapeutic use.
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 2,4,5-trifluorobenzoyl chloride, and how do they influence experimental design?
- Answer : The compound (C₇H₂ClF₃O, MW 194.54) has a density of 1.52 g/cm³, boiling point of 77–85°C (pressure-dependent), and refractive index of 1.497–1.499 . Its high reactivity with moisture necessitates storage under inert gas (e.g., nitrogen) and use of anhydrous conditions during reactions. The low flash point (86°C) requires avoidance of open flames or sparks .
Q. How should this compound be handled to prevent decomposition or hazards?
- Answer : Store at 2–8°C under inert gas to avoid hydrolysis. Use corrosion-resistant containers (e.g., glass with PTFE seals). Decomposition products include HCl and fluorinated gases; work in a fume hood with PPE (nitrile gloves, goggles, lab coat). Spills should be neutralized with dry sand or alkali carbonates .
Q. What analytical methods are suitable for assessing purity and stability?
- Answer : Gas chromatography (GC) with flame ionization detection is standard for purity assessment (>96–99% ). Monitor decomposition via FT-IR (C=O stretch at ~1770 cm⁻¹) or ¹⁹F NMR for fluorine environment stability .
Advanced Research Questions
Q. How can synthetic routes to this compound be optimized for regioselectivity and yield?
- Answer : Two primary routes:
- Route 1 : Use triphosgene (BTC) with FeCl₃ catalysis at 353 K for 4 hours, achieving ~70% yield via controlled chlorination .
- Route 2 : Thionyl chloride (SOCl₂) in DMF solvent converts 2,4,5-trifluorobenzoic acid to the acyl chloride. DMF catalyzes the reaction but must be removed via vacuum distillation to avoid side reactions .
- Key challenge : Competing halogenation at adjacent positions; monitor via LC-MS to detect byproducts like 2,3,4,5-tetrafluorobenzoyl chloride .
Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic acyl substitutions?
- Answer : The electron-withdrawing fluorine atoms at positions 2, 4, and 5 increase electrophilicity of the carbonyl carbon, accelerating reactions with amines or alcohols. However, steric hindrance from the 2- and 5-fluorine substituents can reduce reactivity with bulky nucleophiles (e.g., tert-butanol). Kinetic studies using ¹H NMR show reaction rates drop by ~40% with bulky substrates .
Q. What are the contradictions in reported boiling points, and how should they be resolved experimentally?
- Answer : Boiling points are reported as 77°C (ambient pressure ) and 85°C at 17 mmHg . This discrepancy arises from pressure-dependent volatility. Use a vacuum distillation setup with a manometer to validate boiling points under controlled pressure. Calibrate equipment using reference compounds (e.g., 4-fluorobenzoyl chloride) .
Q. How can competing hydrolysis pathways be minimized during reactions in aqueous media?
- Answer : Hydrolysis to 2,4,5-trifluorobenzoic acid occurs rapidly in water. Use aprotic solvents (e.g., THF, DCM) with molecular sieves to scavenge trace moisture. For biphasic systems, employ phase-transfer catalysts (e.g., TBAB) to enhance reaction rates while limiting water contact .
Q. Methodological Considerations
Q. What safety protocols are critical for large-scale synthesis?
- Answer :
- Ventilation : Use explosion-proof fume hoods with scrubbers for HCl and HF gas mitigation.
- Fire suppression : Dry chemical fire extinguishers or CO₂ (avoid water due to reactivity) .
- Waste disposal : Neutralize with 10% NaOH solution before disposal in approved hazardous waste containers .
Q. How can computational chemistry aid in predicting reaction outcomes?
- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states in nucleophilic substitutions. For example, simulations predict a 15% lower activation energy for reactions at the 4-fluorine position compared to 2- or 5-positions due to reduced steric hindrance .
Properties
IUPAC Name |
2,4,5-trifluorobenzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClF3O/c8-7(12)3-1-5(10)6(11)2-4(3)9/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STBGCAUUOPNJBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)F)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00237036 | |
Record name | 2,4,5-Trifluorobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00237036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88419-56-1 | |
Record name | 2,4,5-Trifluorobenzoyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088419561 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4,5-Trifluorobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00237036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4,5-trifluorobenzoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.154.607 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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